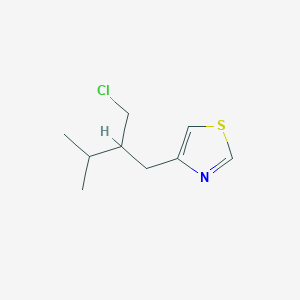

4-(2-(Chloromethyl)-3-methylbutyl)thiazole

Description

Contextualizing Thiazole (B1198619) Heterocycles in Organic Synthesis and Materials Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in chemistry. globalresearchonline.netnih.gov Its unique electronic properties and metabolic stability have made it a central component in a vast array of biologically active compounds, including vitamin B1 (thiamine), numerous antibiotics, and anticancer agents like Dasatinib. nih.govwikipedia.org In organic synthesis, thiazoles are highly valued intermediates. researchgate.net The classic Hantzsch synthesis, involving the reaction of an α-haloketone with a thioamide, remains a fundamental method for their construction. rsc.org Thiazoles can serve as masked formyl groups and participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, making them versatile synthons for creating complex molecules. nih.govpharmaguideline.com

Beyond the life sciences, thiazole derivatives are making significant inroads in materials science. Their inherent planarity, rigidity, and electron-deficient nature are advantageous for the construction of conjugated polymers used in organic electronics. researchgate.net These materials are integral to the development of next-generation organic solar cells and other electronic devices. The adaptability of the thiazole ring allows for fine-tuning of electronic properties through substitution, making it a key building block in the design of functional materials. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃NS | nih.gov |

| Molecular Weight | 85.13 g/mol | nih.gov |

| Appearance | Pale-yellow liquid | globalresearchonline.net |

| Boiling Point | 116-118 °C | globalresearchonline.net |

| pKa (conjugate acid) | 2.5 | globalresearchonline.netwikipedia.org |

| Density | 1.2 g/cm³ | globalresearchonline.net |

Rationale for Research on Chloromethyl-Substituted Thiazoles: Synthetic Utility and Reactive Centers

The introduction of a chloromethyl (-CH₂Cl) group onto the thiazole scaffold, as seen in compounds like 4-(chloromethyl)thiazole, creates a potent and versatile chemical intermediate. sigmaaldrich.comchemicalbook.com The primary rationale for research into these molecules lies in the high reactivity of the chloromethyl group, which serves as an excellent electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic substitution reactions. evitachem.com

This reactivity allows for the facile introduction of a wide variety of functional groups. Chemists can use 4-(chloromethyl)thiazole derivatives to react with nucleophiles such as amines, thiols, and alkoxides, thereby constructing more complex molecular architectures. evitachem.com This strategy is particularly useful in medicinal chemistry for building libraries of compounds for drug discovery. For instance, such intermediates have been employed in the solid-phase synthesis of conformationally constrained cyclic peptides, which are of interest as ligands for biological targets like integrins. chemicalbook.com

The primary reactive centers of a chloromethyl-substituted thiazole are twofold:

The Chloromethyl Group: This is the most active site for synthetic modification via nucleophilic substitution, acting as a handle to attach other molecular fragments.

The Thiazole Ring: The ring itself retains its characteristic reactivity. The C2-proton is acidic and can be removed by strong bases to generate a nucleophile, while the C5-position is generally the preferred site for electrophilic substitution. wikipedia.orgpharmaguideline.com The ring nitrogen can also be alkylated to form thiazolium salts. pharmaguideline.com This dual reactivity allows for sequential and site-selective modifications, further enhancing the synthetic value of these building blocks.

Scope and Objectives of the Research Focus on 4-(2-(Chloromethyl)-3-methylbutyl)thiazole

While extensive research exists for the broader class of thiazoles, specific investigation into this compound is more specialized. The research scope for this particular compound centers on its potential as a unique and advanced building block in organic synthesis. The molecule's structure combines the stable, aromatic thiazole core with a functionalized, chiral side chain, presenting distinct opportunities for chemical exploration.

The primary objectives for research on this compound would include:

Exploitation of the Reactive Center: A core objective is to utilize the chloromethyl group as a reactive handle for nucleophilic substitution reactions. This would involve reacting the compound with a diverse range of nucleophiles to synthesize novel thiazole derivatives.

Investigation of Steric Influence: The bulky 3-methylbutyl group introduces significant steric hindrance near the reactive site. Research would aim to understand how this steric bulk influences reaction kinetics, regioselectivity, and the stability of the resulting products.

Introduction of Chirality: The "(2-(Chloromethyl)-3-methylbutyl)" side chain contains a chiral center. A key objective would be to synthesize enantiomerically pure forms of the compound and explore their applications in asymmetric synthesis or as chiral ligands for catalysis.

Development of Novel Bioactive Compounds: Leveraging the established biological importance of the thiazole nucleus, a major objective would be to use this compound as a scaffold to create new molecules for evaluation in medicinal chemistry. The lipophilic alkyl side chain could potentially enhance membrane permeability or specific binding interactions with biological targets.

By pursuing these objectives, research into this compound can contribute valuable knowledge to synthetic methodology and potentially lead to the discovery of new chemical entities with useful properties.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClNS |

| Molecular Weight | 217.76 g/mol |

| Canonical SMILES | CC(C)CC(CCl)C1=CSC=N1 |

| IUPAC Name | 4-(2-(chloromethyl)-3-methylbutyl)-1,3-thiazole |

Structure

3D Structure

Properties

Molecular Formula |

C9H14ClNS |

|---|---|

Molecular Weight |

203.73 g/mol |

IUPAC Name |

4-[2-(chloromethyl)-3-methylbutyl]-1,3-thiazole |

InChI |

InChI=1S/C9H14ClNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

QXAABWGITGUROS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CSC=N1)CCl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 2 Chloromethyl 3 Methylbutyl Thiazole

Intrinsic Reactivity of the Thiazole (B1198619) Nucleus

The reactivity of the thiazole ring in 4-(2-(chloromethyl)-3-methylbutyl)thiazole is dictated by the electron distribution within the heterocyclic system, which influences its susceptibility to electrophilic and nucleophilic attack, as well as the acidity of its ring protons.

Electrophilic and Nucleophilic Substitution Patterns on the Thiazole Ring

The thiazole ring exhibits a nuanced reactivity towards electrophilic and nucleophilic reagents, a consequence of the electronic effects of the sulfur and nitrogen heteroatoms. pharmaguideline.com The electron-deficiency is most pronounced at the C2 position, making it the primary site for nucleophilic attack. Conversely, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution. pharmaguideline.comias.ac.in The C4 position is generally less reactive than C5 towards electrophiles. pharmaguideline.com

In the case of this compound, the presence of an alkyl group at the C4 position will likely have a minor activating effect on the ring for electrophilic substitution, directing incoming electrophiles to the C5 position.

Table 1: Regioselectivity of Substitution on the Thiazole Ring

| Position | Type of Attack | General Reactivity |

| C2 | Nucleophilic | Most favored site for nucleophilic attack due to electron deficiency. pharmaguideline.com |

| C4 | Electrophilic | Less favored than C5 for electrophilic substitution. pharmaguideline.com |

| C5 | Electrophilic | Most favored site for electrophilic substitution due to higher electron density. pharmaguideline.comias.ac.in |

Common electrophilic substitution reactions on the thiazole ring include nitration, halogenation, and sulfonation, which predominantly occur at the C5 position, especially when the C2 and C4 positions are substituted. ias.ac.in Nucleophilic substitution often requires activation of the ring or the use of strong nucleophiles and typically targets a leaving group at the C2 position. pharmaguideline.com

Acidity of Protons and Potential for Deprotonation Reactions

The protons attached to the thiazole ring exhibit varying degrees of acidity. The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the stability of the resulting carbanion. pharmaguideline.com This acidity makes the C2 position susceptible to deprotonation by strong bases, such as organolithium reagents, to form a thiazol-2-yl anion. This anion can then react with various electrophiles.

For this compound, the most acidic ring proton is at the C2 position, followed by the C5 proton. The presence of the alkyl substituent at C4 has a negligible effect on the acidity of the remaining ring protons.

Table 2: Relative Acidity of Thiazole Ring Protons

| Proton Position | Relative Acidity |

| C2-H | Most acidic |

| C5-H | Moderately acidic |

| C4-H | Least acidic |

Deprotonation at the C2 position is a key strategy for the functionalization of the thiazole ring, allowing for the introduction of a wide range of substituents.

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the butyl side chain of this compound is a primary alkyl halide, making it a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and cyclization reactions.

Nucleophilic Displacement Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic displacement reactions (SN2) with a wide range of nucleophiles. The chlorine atom is a good leaving group, facilitating the attack by nucleophiles.

Common nucleophiles that can displace the chloride ion include:

Oxygen nucleophiles: Hydroxide, alkoxides, carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides to form amines and azides.

Sulfur nucleophiles: Thiols, thiocyanates to form thioethers and thiocyanates.

Carbon nucleophiles: Cyanide, enolates, and organometallic reagents.

The rate and efficiency of these reactions are influenced by the strength of the nucleophile, the solvent, and the reaction temperature. These reactions provide a straightforward method for introducing diverse functional groups into the side chain of the molecule.

Participation in Cyclization Reactions and Annulations

The chloromethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of new ring systems. If a nucleophilic center is present elsewhere in the molecule or in a reacting partner, the chloromethyl group can participate in ring-closing reactions. For instance, if the side chain were to contain a suitably positioned hydroxyl or amino group, an intramolecular cyclization could lead to the formation of a fused or spirocyclic ether or amine, respectively.

Furthermore, the chloromethyl group can be involved in annulation reactions, where a new ring is fused onto the existing thiazole structure. This can be achieved by reacting this compound with a bifunctional reagent that can react with both the chloromethyl group and a position on the thiazole ring. For example, reaction with a reagent containing both a nucleophilic and an electrophilic center could lead to the construction of a new heterocyclic ring fused to the thiazole at the C4 and C5 positions. While specific examples for this exact molecule are scarce, the principle is well-established in thiazole chemistry. mdpi.com

Exploration of Novel Chemical Transformations

The unique combination of a reactive thiazole nucleus and a versatile chloromethyl group in this compound opens avenues for the exploration of novel chemical transformations.

Recent advancements in synthetic methodology have demonstrated new ways to functionalize thiazole derivatives. benthamdirect.com For instance, transition metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the C2 or C5 positions of the thiazole ring, following an initial deprotonation or halogenation step.

Furthermore, the chloromethyl group can be transformed into other reactive functional groups, which can then undergo further novel reactions. For example, conversion of the chloromethyl group to an aldehyde could enable access to a wide range of condensation and addition reactions. Oxidation of the side chain could introduce new functionalities, and radical reactions involving the C-Cl bond could lead to unique coupling products. The development of multicomponent reactions involving thiazole precursors also presents an opportunity for the one-pot synthesis of complex molecules derived from this compound. rsc.org

Radical Reactions and Reductive Pathways

The chloromethyl group in this compound is susceptible to both radical-mediated transformations and reductive cleavage. These pathways offer routes to dehalogenated products or intermediates for further functionalization.

Radical Reactions: While specific studies on radical reactions involving this compound are not extensively documented in publicly available literature, the general reactivity of benzylic and allylic halides provides a framework for understanding its potential transformations. The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or photoredox catalysis to generate a thiazol-4-ylmethyl radical. This highly reactive intermediate could then participate in various radical processes, including:

Radical Addition: The generated radical can add to activated alkenes or alkynes, forming new carbon-carbon bonds.

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor, the radical can be quenched to yield the corresponding methylthiazole derivative.

Reductive Pathways: Reductive dechlorination of this compound is a more commonly employed transformation. This process involves the formal addition of two electrons and a proton to replace the chlorine atom with a hydrogen atom.

A common method for reductive dehalogenation is the use of a metal hydride reagent, such as sodium borohydride, often in the presence of a transition metal catalyst. Another approach involves dissolving metal reductions, for instance, using zinc dust in an acidic medium. Microbial reductive dehalogenation has also been explored for various organohalides, although specific applications to this thiazole derivative are not widely reported. nih.govepa.gov

The mechanism of metal-catalyzed reductive dehalogenation typically involves the oxidative addition of the chloromethyl group to a low-valent metal center, followed by reductive elimination to afford the dehalogenated product.

Cross-Coupling Reactions and Functionalization

The chloromethyl group of this compound makes it an excellent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. nih.govcolab.ws While direct Suzuki coupling with alkyl halides can be challenging, modifications of the chloromethyl group or the use of specific catalytic systems can facilitate this transformation. For instance, conversion of the chloromethyl group to a more reactive species, such as an organozinc or organotin reagent, could enable subsequent coupling. The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.comlibretexts.orgmdpi.com The chloromethyl group in this compound can potentially participate in Heck-type reactions, although this is less common for alkyl halides compared to aryl or vinyl halides. The mechanism of the Heck reaction typically involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Heck reaction, the direct Sonogashira coupling of unactivated alkyl halides like this compound is not straightforward. However, modifications to the reaction conditions or the substrate could potentially enable this transformation. The catalytic cycle of the Sonogashira reaction involves palladium and copper catalysts, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

The functionalization of the this compound core through these cross-coupling reactions is instrumental in building the complex molecular architecture of pharmacologically active compounds.

Table of Reaction Conditions for Cross-Coupling of Thiazole Derivatives

| Cross-Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Water | Reflux |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Acetonitrile | 80-100 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Triethylamine | THF | Room Temp - 50 °C |

Note: The conditions listed are general for thiazole derivatives and may require optimization for the specific substrate this compound.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into different aspects of the molecular framework, from the local chemical environment of individual atoms to the vibrations of functional groups and the molecule's electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the alkyl side chain. The aromatic protons of the thiazole ring typically resonate in the downfield region, with H2 appearing as a singlet around 8.7-8.9 ppm and H5 as a singlet around 7.1-7.3 ppm. wikipedia.orgchemicalbook.com The protons of the 2-(chloromethyl)-3-methylbutyl side chain would appear in the upfield aliphatic region. The diastereotopic protons of the chloromethyl group (CH₂Cl) are expected to appear as a doublet of doublets around 3.6-3.8 ppm. The adjacent methine proton (CH) would likely be a multiplet around 2.2-2.4 ppm. The isopropyl methyl groups would present as two distinct doublets around 0.9-1.1 ppm, and the methylene (B1212753) group (CH₂) attached to the thiazole ring would likely be a doublet around 2.8-3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For the thiazole ring, the C2 carbon is expected at approximately 150-155 ppm, C4 at 145-150 ppm, and C5 at 115-120 ppm. asianpubs.orgcdnsciencepub.com In the alkyl side chain, the carbon of the chloromethyl group (CH₂Cl) would be found around 45-50 ppm. The other aliphatic carbons would resonate in the 20-40 ppm range.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| H2 (thiazole) | 8.7 - 8.9 (s) | 150 - 155 |

| H5 (thiazole) | 7.1 - 7.3 (s) | 115 - 120 |

| C4 (thiazole) | - | 145 - 150 |

| CH₂ (attached to C4) | 2.8 - 3.0 (d) | 35 - 40 |

| CH (chiral center) | 2.2 - 2.4 (m) | 40 - 45 |

| CH₂Cl | 3.6 - 3.8 (dd) | 45 - 50 |

| CH (isopropyl) | 1.8 - 2.0 (m) | 30 - 35 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. cdnsciencepub.com

C-H Stretching: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹). Aliphatic C-H stretching from the butyl side chain would be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=N and C=C Stretching: The characteristic ring stretching vibrations of the thiazole moiety, involving C=N and C=C bonds, are expected in the 1650-1450 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is anticipated in the 800-600 cm⁻¹ region.

C-S Stretching: Vibrations involving the C-S bond of the thiazole ring are typically weaker and found in the fingerprint region, often below 900 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the thiazole ring. mdpi.com

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Thiazole Ring | 3100 - 3050 |

| Aliphatic C-H Stretch | Alkyl Side Chain | 2960 - 2850 |

| C=N / C=C Ring Stretch | Thiazole Ring | 1650 - 1450 |

| CH₂/CH₃ Bending | Alkyl Side Chain | 1470 - 1365 |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₄ClNS. Its monoisotopic mass would be approximately 203.05 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 203, along with an isotope peak (M+2) at m/z 205 with about one-third the intensity, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways for alkylthiazoles involve cleavage of the alkyl side chain. acs.orgwikipedia.org Key fragmentation could include:

Alpha-cleavage: Cleavage of the bond between the thiazole ring and the side chain, or at the branch point.

Loss of Chloromethyl Radical: A significant fragment could arise from the loss of the ·CH₂Cl radical (m/z 49), leading to a peak at m/z 154.

McLafferty Rearrangement: If sterically feasible, this rearrangement could occur within the side chain.

Ring Fragmentation: The stable thiazole ring may also fragment under high energy, leading to smaller characteristic ions. sapub.org

Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 203/205 | [M]⁺˙ (Molecular Ion) |

| 154 | [M - CH₂Cl]⁺ |

| 146 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 110 | [Thiazole-CH₂]⁺ |

UV-Visible spectroscopy probes the electronic transitions within a molecule. Thiazole and its simple alkyl derivatives are expected to exhibit absorption bands in the UV region, typically below 300 nm, corresponding to π → π* and n → π* transitions of the aromatic heterocyclic ring. mdpi.comrsc.org The exact absorption maximum (λmax) would be influenced by the solvent polarity. Photoluminescence (fluorescence or phosphorescence) is not a prominent feature of simple alkylthiazoles, as they lack the extensive conjugated systems or specific structural motifs that typically lead to strong emission. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although no specific crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. nih.govmdpi.com If suitable crystals could be grown, this technique would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the molecule.

Crystal Packing: The arrangement of molecules within the unit cell, revealing intermolecular interactions such as van der Waals forces or potential weak C-H···N or C-H···S hydrogen bonds.

Conformation: The specific conformation of the flexible alkyl side chain adopted in the crystalline state.

Analysis of related thiazole derivatives in the solid state often reveals planar thiazole rings and specific packing motifs, such as herringbone or π–π stacking, depending on the nature of the substituents. rsc.org

Conformational Preferences and Stereochemical Considerations

The structure of this compound contains features that give rise to important stereochemical and conformational properties.

Chirality: The carbon atom in the side chain bonded to the chloromethyl group, the isopropyl group, and the thiazolylmethyl group (C2 of the butyl chain) is a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-4-(2-(chloromethyl)-3-methylbutyl)thiazole. Unless synthesized via a stereospecific route, the compound would be a racemic mixture.

Analysis of Diastereomers and Enantiomers

The 2-(chloromethyl)-3-methylbutyl side chain of the target compound contains a stereocenter, leading to the existence of (R)- and (S)-enantiomers. A thorough analysis of these stereoisomers is crucial as they may exhibit different biological activities. While no specific experimental data for the enantiomeric resolution of this compound is currently available in the scientific literature, established methods for the separation and characterization of chiral thiazole derivatives can be applied.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the separation of enantiomers. For thiazole derivatives, various CSPs have proven effective. These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A hypothetical HPLC separation of the enantiomers of this compound could be developed by screening a variety of chiral columns and mobile phase compositions. The selection of the appropriate CSP and mobile phase (normal-phase, reversed-phase, or polar organic mode) would be critical to achieve baseline separation.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents a typical starting point for method development and is not based on experimental data for the specific compound.

Spectroscopic and Spectrometric Analysis:

Once separated, the absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a single crystal, if obtainable. Alternatively, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be employed to assign the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of stereoisomers. While enantiomers exhibit identical NMR spectra in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee). For instance, the addition of a chiral lanthanide shift reagent could be used to create diastereomeric complexes with distinct NMR signals.

In the context of diastereomers, which would arise if a second chiral center were introduced into the molecule, NMR spectroscopy is particularly effective for their differentiation. The distinct spatial arrangement of atoms in diastereomers leads to different chemical shifts and coupling constants in their NMR spectra, even in achiral solvents.

Dynamic NMR Studies for Conformational Dynamics

The flexible 2-(chloromethyl)-3-methylbutyl side chain of the thiazole derivative can adopt numerous conformations due to rotation around its single bonds. Understanding these conformational dynamics is important as the biological activity of a molecule can be dependent on its preferred conformation. Dynamic NMR (DNMR) spectroscopy is a key technique for investigating these dynamic processes.

Hindered Rotation and Conformational Exchange:

At room temperature, the rotation around the C-C single bonds in the alkyl side chain is typically fast on the NMR timescale, resulting in an averaged spectrum. However, at lower temperatures, the rate of this rotation can be slowed down to the point where individual conformers can be observed as separate sets of signals. This phenomenon is known as hindered rotation.

By acquiring NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the temperature is raised. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative information about the energy barrier separating the different conformations.

While specific DNMR studies on this compound have not been reported, studies on other flexible molecules demonstrate the utility of this technique. For example, variable-temperature NMR has been used to study the hindered internal rotation in various organic molecules, providing insights into their conformational preferences and the energy barriers to rotation.

Nuclear Overhauser Effect (NOE) Studies:

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons. These experiments are invaluable for determining the preferred conformation of the flexible side chain in solution. NOE correlations are observed between protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them.

For this compound, NOESY or ROESY spectra could reveal correlations between the protons of the thiazole ring and the protons of the butyl side chain. The presence and intensity of these cross-peaks would allow for the determination of the predominant conformation(s) of the side chain relative to the thiazole ring. For instance, an NOE between a thiazole proton and a specific proton on the butyl chain would indicate a folded conformation where these two protons are in close proximity. The choice between NOESY and ROESY would depend on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE may be close to zero.

Table 2: Potential NOE/ROE Correlations for Conformational Analysis

| Thiazole Proton | Side Chain Proton | Implied Conformation |

| H-5 | Protons of the chloromethyl group | Conformation where the chloromethyl group is oriented towards the H-5 proton. |

| H-2 | Protons of the methyl group at C3' | Conformation where the end of the alkyl chain folds back towards the H-2 proton. |

| H-5 | Methylene protons at C1' | Indication of the orientation of the side chain relative to the thiazole ring. |

This table is illustrative and lists hypothetical correlations that could be observed to elucidate the conformational preferences.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can provide detailed insights into the electronic structure and various molecular properties of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For thiazole (B1198619) derivatives, the HOMO is typically delocalized over the thiazole ring, particularly the sulfur and nitrogen atoms, as well as any electron-donating substituents. In the case of this compound, the alkyl group at the C4 position would contribute to the electron density of the HOMO. The LUMO, conversely, is generally distributed over the thiazole ring and any electron-withdrawing groups. The chloromethyl group at the C2 position of the butyl substituent would influence the LUMO distribution.

Based on studies of various thiazole derivatives, the HOMO-LUMO energy gap can vary depending on the nature and position of substituents. For instance, methyl-substituted thiazoles have been shown to have varying HOMO-LUMO gaps that correlate with their predicted reactivity. asianpubs.orgrjpbcs.com It is anticipated that this compound would exhibit a HOMO-LUMO gap that reflects a balance between the electron-donating alkyl substituent and the mildly electron-withdrawing chloromethyl group.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Methylthiazole | -6.2 | -0.5 | 5.7 |

| 2,4-Dimethylthiazole | -6.1 | -0.4 | 5.7 |

| Generic Thiazole Derivative | -5.53 | -0.83 | 4.70 |

Note: The data in this table is illustrative and based on computational studies of similar thiazole compounds, not this compound itself.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show the most negative potential localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The sulfur atom can exhibit both negative and positive potentials, making it capable of engaging in various non-covalent interactions. semanticscholar.org The hydrogen atoms of the alkyl chain and the chloromethyl group will exhibit positive potential. The chlorine atom, being electronegative, will have a region of negative potential, while the adjacent carbon and hydrogen atoms will be more positive, making the carbon of the chloromethyl group a potential site for nucleophilic attack. Analysis of MEP maps for related thiazole structures confirms these general patterns of charge distribution. scirp.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, computational methods can be used to locate the transition state structure. By calculating the potential energy surface, the geometry of the transition state can be optimized, and the activation energy for the reaction can be determined. This information is vital for understanding the kinetics of the reaction. Modern computational tools can effectively identify transition states for a wide range of organic reactions. arxiv.org

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the supramolecular chemistry and physical properties of molecular solids and liquids. For this compound, several types of non-covalent interactions are expected.

The thiazole ring can participate in π-π stacking interactions with other aromatic systems. The sulfur atom can act as a halogen bond acceptor, interacting with electrophilic halogen atoms. semanticscholar.org Furthermore, the nitrogen atom can act as a hydrogen bond acceptor. The C-H bonds of the alkyl and chloromethyl groups can act as weak hydrogen bond donors. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to identify and characterize these weak interactions. researchgate.net Studies on similar thiazole-containing crystal structures have provided insights into the complex network of these intermolecular forces. scilit.com

Molecular Dynamics Simulations for Conformational Landscapes

Extensive searches of scientific literature and chemical databases did not yield specific studies on the molecular dynamics simulations or detailed conformational analysis of This compound . As a result, there is currently no published research detailing the conformational landscapes, energy minima, or transition states for this particular compound derived from molecular dynamics simulations.

Computational studies, including molecular dynamics simulations, are powerful tools for understanding the three-dimensional structure and flexibility of molecules, which can be crucial for predicting their physicochemical properties and biological activity. Such simulations for other thiazole derivatives have been used to explore their stability when interacting with biological targets like proteins. nih.govnih.gov These studies often analyze parameters such as Root Mean Square Deviation (RMSD) to assess conformational stability over time. nih.gov

However, without specific research on This compound , any discussion of its conformational preferences would be purely speculative. The conformational landscape of this molecule would be influenced by the rotational freedom around the single bonds of the 3-methylbutyl side chain and its attachment to the thiazole ring. Factors such as steric hindrance between the chloromethyl group, the isopropyl moiety, and the thiazole ring would play a significant role in determining the most stable conformers.

To obtain the detailed conformational landscape of This compound , dedicated computational studies would be required. These would likely involve:

Conformational Searching: To identify a wide range of possible low-energy structures.

Quantum Mechanical Calculations: To accurately determine the energies of these conformers.

Molecular Dynamics Simulations: To explore the dynamic behavior of the molecule in different environments (e.g., in a vacuum, in solution) and to understand the transitions between different conformational states.

Until such studies are conducted and published, the specific conformational properties of This compound remain an area for future investigation.

Applications of 4 2 Chloromethyl 3 Methylbutyl Thiazole As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the chloromethyl group, a good electrophile, makes it a valuable precursor for building larger, more complex molecular architectures.

Introduction of the Thiazole (B1198619) Moiety into Macrocycles and Supramolecular StructuresThe thiazole ring is a component of several bioactive natural macrocyclic peptides and has been incorporated into synthetic macrocycles due to the structural rigidity and chemical properties it imparts.nih.govresearchgate.netnih.govanu.edu.auMethods for achieving this often involve solid-phase peptide synthesis where a thiazole-containing amino acid is incorporated into the peptide chain, which is then cyclized.rsc.org

Another approach involves the intramolecular reaction of a precursor containing both a nucleophile and an electrophile. A chloromethylthiazole moiety could, in principle, serve as the electrophilic component in such a macrocyclization, reacting with a distal nucleophile (like a thiol or amine) on the same molecule to form the cyclic structure. While specific examples involving 4-(2-(Chloromethyl)-3-methylbutyl)thiazole are not available, the synthesis of a simplified, thiazole-containing macrocycle of the anticancer agent Salarin C demonstrates the successful incorporation of a thiazole into a complex macrocyclic framework. nih.gov

Ligand Chemistry and Metal Complexation

Thiazole and its derivatives are versatile ligands in coordination chemistry due to the presence of both a soft sulfur donor atom and a hard nitrogen donor atom. nih.govresearchgate.net This allows them to coordinate with a wide variety of hard and soft metals, forming stable metal complexes. nih.govorientjchem.orgorientjchem.orgresearchgate.net

The specific coordination mode depends on the substituents on the thiazole ring. Ligands can be designed to be bidentate or polydentate by adding other coordinating groups to the thiazole core. These thiazole-based ligands have been used to synthesize complexes with numerous transition metals, including cobalt, nickel, copper, zinc, cadmium, and rhodium. nih.govorientjchem.org The resulting metal complexes have applications in catalysis and materials science. orientjchem.orgroyalsocietypublishing.org For example, rhodium(I) complexes with thiazol-5-ylidene ligands have been synthesized to evaluate their electronic donor properties for potential catalytic applications. nih.gov

Table 1: Examples of Metal Complexes with Thiazole-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Thiazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetradentate Coordination Complexes | Photophysical and Electrochemical Materials |

| 5-N-Arylaminothiazoles | Ni(II), Zn(II) | Dinuclear Bridged & 2:1 Metal Complexes | Zinc Sensing |

This table is illustrative of general thiazole ligand chemistry and does not include the specific compound this compound, for which no metal complexation data was found.

Advanced Materials Science Applications

The electronic properties of conjugated systems containing thiazole rings make them attractive for applications in materials science, particularly in organic electronics. nbinno.com Fused thiazole systems, such as thiazolo[5,4-d]thiazole, are electron-deficient, rigid, and planar, which facilitates strong intermolecular π–π stacking and promotes charge transport. rsc.orgresearchgate.net

These characteristics are highly desirable for organic semiconductors used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Derivatives of thiazolothiazole have been synthesized and investigated as components of photoactive materials for these applications. researchgate.net The high oxidative stability of the thiazole ring contributes to the environmental stability of the resulting materials. rsc.org While these examples focus on fused thiazole systems, they highlight the inherent properties of the thiazole moiety that make it a valuable component in the design of advanced materials.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

There is no specific information available in peer-reviewed literature or established analytical methods databases detailing the use of chromatographic techniques for the separation and quantification of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole .

Although gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of thiazole (B1198619) derivatives, specific parameters such as the type of column, mobile phase composition, flow rate, and detector settings have not been documented for this particular compound. Consequently, no data tables on retention times, linearity, or limits of detection and quantification can be provided.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Similarly, there is a lack of published data on the use of advanced hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of This compound .

While these techniques are powerful tools for the structural elucidation and sensitive detection of organic molecules, specific mass spectral data, fragmentation patterns, or validated quantitative methods for this compound have not been reported. As a result, no interactive data tables detailing mass-to-charge ratios (m/z) of fragment ions or other relevant mass spectrometric data can be generated.

Quality Control and Impurity Profiling

Information regarding the quality control and impurity profiling of This compound is not available in the public domain. The potential impurities that could arise during its synthesis have not been identified or characterized in published literature.

Therefore, a profile of potential process-related impurities, degradation products, or isomeric impurities cannot be compiled. Without this foundational information, discussions on acceptance criteria, and the development of specific analytical methods for their detection and quantification are not possible. No data tables of potential impurities with their structures and analytical thresholds can be presented.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic methodologies. For 4-(2-(Chloromethyl)-3-methylbutyl)thiazole, future research will likely focus on optimizing its synthesis to improve yields, reduce waste, and utilize greener solvents.

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.govyoutube.com For the target molecule, a plausible retrosynthetic analysis points to 1-chloro-4-methyl-2-pentanone as the key α-haloketone precursor. The development of a sustainable synthesis for this precursor, potentially from bio-based starting materials, would be a significant step forward.

Future research could explore one-pot multicomponent reactions, which offer advantages in terms of atom economy and reduced purification steps. benthamscience.com Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound could lead to faster reaction times and improved energy efficiency. The exploration of deep eutectic solvents or aqueous reaction media could further enhance the sustainability of the synthesis. mdpi.com

Below is a table outlining potential precursors for the synthesis of this compound.

| Precursor Type | Specific Compound | Role in Synthesis |

| α-Haloketone | 1-Chloro-4-methyl-2-pentanone | Provides the C4 and C5 atoms of the thiazole ring and the alkyl substituent. |

| Thioamide | Thioformamide (B92385) | Provides the sulfur, nitrogen, and C2 atoms of the thiazole ring. |

Exploring Novel Reactivity Pathways and Derivatization

The chloromethyl group at the 4-position of the thiazole ring is a key functional handle for derivatization. This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Future research will undoubtedly focus on exploring these derivatization pathways to create libraries of novel compounds with diverse properties.

The reaction of 4-(chloromethyl)thiazole derivatives with various nucleophiles can lead to the formation of new carbon-heteroatom bonds. For instance, reaction with amines, thiols, and alcohols can yield the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives, respectively. These new derivatives could exhibit interesting biological activities or serve as building blocks for more complex molecules.

The table below summarizes potential derivatization reactions for this compound.

| Nucleophile | Resulting Functional Group | Potential Application |

| Amines (R₂NH) | Aminomethyl (-CH₂NR₂) | Pharmaceutical intermediates |

| Thiols (RSH) | Thiomethyl (-CH₂SR) | Agrochemicals, materials science |

| Alcohols (ROH) | Alkoxymethyl (-CH₂OR) | Fine chemicals, protecting groups |

| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) | Click chemistry, bio-conjugation |

| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) | Synthesis of carboxylic acid derivatives |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. researchgate.netresearchgate.net For this compound and its derivatives, advanced computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights and guide experimental work.

DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov This information can help in understanding the molecule's stability and reactivity. Furthermore, computational methods can be used to predict the reaction pathways and activation energies for the derivatization reactions discussed in the previous section, allowing for the rational design of synthetic strategies.

Molecular docking studies can be utilized to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes and receptors. nih.govmdpi.com This can aid in the identification of potential drug candidates and provide a molecular-level understanding of their mechanism of action.

The following table lists key computational parameters that can be investigated for this compound.

| Computational Method | Parameter to be Studied | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Predicts chemical reactivity and electronic transitions. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicts the electronic absorption properties. |

| Molecular Docking | Binding affinity and interactions | Predicts the potential of a molecule as a drug candidate. nih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it a promising candidate for interdisciplinary research. The thiazole core is a well-known pharmacophore, and the reactive chloromethyl group allows for conjugation to other molecules of interest.

In medicinal chemistry, this compound and its derivatives could be explored as potential antimicrobial, anticancer, or anti-inflammatory agents. nih.govnih.gov The bulky alkyl group may influence the lipophilicity and pharmacokinetic properties of the molecule, which could be fine-tuned through derivatization.

In materials science, the thiazole ring is a component of some organic semiconductors. rsc.org The potential to functionalize this compound could lead to the development of novel materials with interesting electronic or optical properties.

In the field of agrochemicals, thiazole derivatives have been investigated as fungicides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-(Chloromethyl)-3-methylbutyl)thiazole?

- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, thiazole derivatives are synthesized by reacting chloromethyl-containing precursors (e.g., chloromethyl ketones or aldehydes) with thioamides or thioureas under reflux conditions. In one protocol, hydrazine derivatives are treated with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by cyclization with thioglycolic acid to form the thiazole core . Purification typically involves recrystallization from ethanol-water mixtures, yielding compounds with >95% purity .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- Melting Point : Determined via SMP10 apparatus to confirm purity (e.g., 49–50°C for similar thiazoles) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and thiazole protons (δ ~7.0–8.5 ppm) .

- IR : Confirm C-Cl (650–750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

- Methodological Answer : Substituents like nitro, hydroxy, or halogen groups modulate electron density and steric effects, altering binding to targets. For example:

- Antimicrobial Activity : Nitro groups enhance activity against Gram-negative bacteria (e.g., E. coli), likely due to increased electrophilicity. This is tested via agar diffusion assays using 100 µg/mL compound concentrations .

- Antioxidant Activity : Hydroxy groups improve radical scavenging (DPPH assay IC₅₀ values < 50 µM), correlating with hydrogen-donating capacity .

- Computational Validation : Molecular docking (AutoDock Vina) predicts interactions with E. coli DNA gyrase (PDB: 1KZN), where nitro groups form hydrogen bonds with Arg136 .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer :

- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish thiazole C-H couplings from aromatic protons .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, R factor < 0.05) resolves stereochemical ambiguities, as demonstrated for triazolo-thiadiazole analogs .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error to rule out isomeric impurities .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace ethanol with DMSO for higher solubility of hydrophobic intermediates, improving yields from 65% to >80% .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For example, ZnCl₂ reduces reaction time from 18 hours to 6 hours in thiazole synthesis .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like hydrolysis of chloromethyl groups .

Q. What analytical methods validate pharmacological mechanisms beyond in vitro assays?

- Methodological Answer :

- In Silico ADMET Prediction : Use SwissADME to assess bioavailability (%ABS > 50) and CYP450 inhibition risks .

- Protein Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD < 1 µM) to targets like platelet aggregation receptors, as seen in thiazole-based anticoagulants .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) in liver microsomes, informing toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.